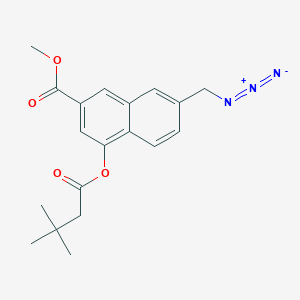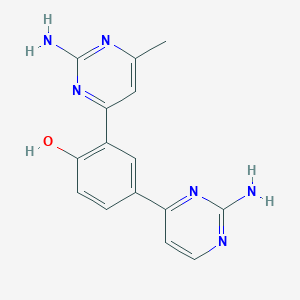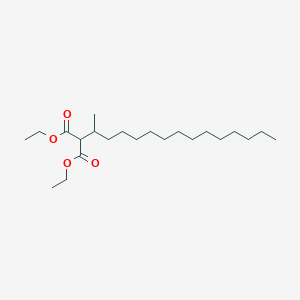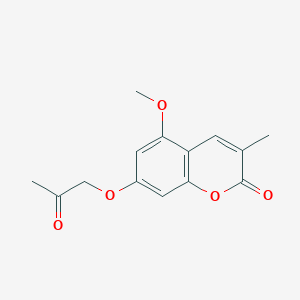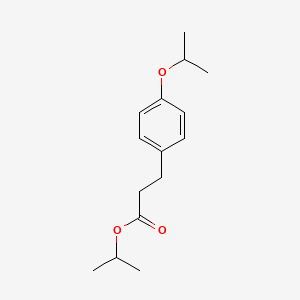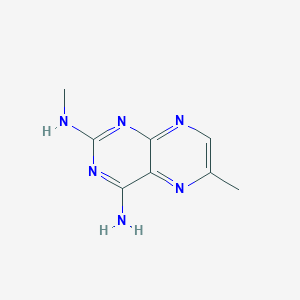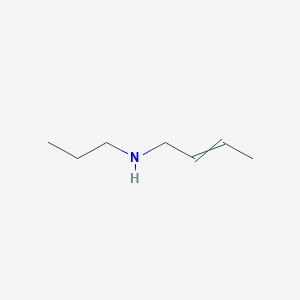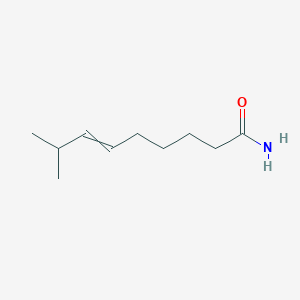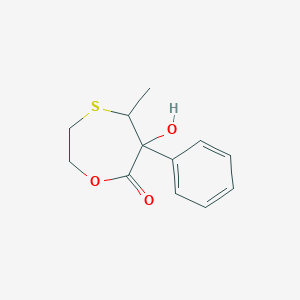
6-Hydroxy-5-methyl-6-phenyl-1,4-oxathiepan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-5-methyl-6-phenyl-1,4-oxathiepan-7-one is a heterocyclic compound with a unique structure that includes an oxathiepan ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure allows for diverse chemical reactivity, making it a valuable subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-5-methyl-6-phenyl-1,4-oxathiepan-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenyl-substituted thiols with epoxides in the presence of a base, leading to the formation of the oxathiepan ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as solvent choice and catalyst concentration, is crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 6-Hydroxy-5-methyl-6-phenyl-1,4-oxathiepan-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxathiepan ring to more reduced sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl or phenyl groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Aplicaciones Científicas De Investigación
6-Hydroxy-5-methyl-6-phenyl-1,4-oxathiepan-7-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 6-Hydroxy-5-methyl-6-phenyl-1,4-oxathiepan-7-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxathiepan ring can undergo conformational changes, allowing it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. The hydroxyl and phenyl groups also contribute to its binding affinity and specificity .
Comparación Con Compuestos Similares
Pyranones: Similar in having oxygen in the ring but differ in their overall structure and reactivity.
Uniqueness: 6-Hydroxy-5-methyl-6-phenyl-1,4-oxathiepan-7-one is unique due to its specific combination of a sulfur and oxygen-containing ring with hydroxyl and phenyl substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
192383-52-1 |
|---|---|
Fórmula molecular |
C12H14O3S |
Peso molecular |
238.30 g/mol |
Nombre IUPAC |
6-hydroxy-5-methyl-6-phenyl-1,4-oxathiepan-7-one |
InChI |
InChI=1S/C12H14O3S/c1-9-12(14,10-5-3-2-4-6-10)11(13)15-7-8-16-9/h2-6,9,14H,7-8H2,1H3 |
Clave InChI |
WALIQWVAZLCJJE-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(=O)OCCS1)(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


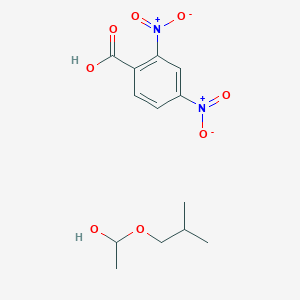
![Tributyl[4-(1,3-dioxolan-2-YL)buta-1,3-dien-1-YL]stannane](/img/structure/B12566530.png)
